molecular formula C10H13NO4 B3104527 N-(2,3-dihydroxypropyl)-4-hydroxybenzamide CAS No. 1485506-79-3

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Katalognummer B3104527
CAS-Nummer: 1485506-79-3
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: YIWYRHWAMSXNRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a derivative of 4-hydroxybenzoic acid, which is widely used in the production of various chemicals and materials. DPBA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied.

Wirkmechanismus

Target of Action

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, also known as Iohexol, primarily targets the x-ray imaging process . It is used as a contrast agent in various radiographic procedures such as myelography, arthrography, nephroangiography, and arteriography .

Mode of Action

The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .

Biochemical Pathways

The primary biochemical pathway affected by N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is the x-ray imaging process . By blocking x-rays, it allows for the visualization of structures containing iodine .

Pharmacokinetics

The pharmacokinetics of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide involve its distribution in the extracellular fluid space and excretion unchanged by the kidneys . Its low systemic toxicity is the combined result of low chemotoxicity and low osmolality .

Result of Action

The result of the compound’s action is the enhanced visualization of body structures in x-ray imaging . This is particularly useful in procedures such as myelography, where it allows for the visualization of the subarachnoid spaces of the head and spinal canal .

Action Environment

The action of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide can be influenced by various environmental factors. For instance, switching to a contrast media based on the sharing of N-(2,3-dihydroxypropyl) carbamoyl side chain can reduce the recurrence of iodinated contrast media (ICM)-associated adverse drug reactions (ADRs) .

Eigenschaften

IUPAC Name

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-6-9(14)5-11-10(15)7-1-3-8(13)4-2-7/h1-4,9,12-14H,5-6H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWYRHWAMSXNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.